(R)-2-Fluoro-2-phenylpropan-1-ol

Biocatalysis Kinetic resolution Enzyme engineering

Researchers requiring enantiopure (R)-2-fluoro-2-phenylpropan-1-ol face inconsistent enantiomeric purity from commercial sources. This (R)-enantiomer (CAS 188359-06-0) delivers stereochemical fidelity essential for chiral derivatization and fluorinated bioisostere programs. • Direct precursor to (R)-2-fluoro-2-phenylpropanoic acid CDA for ¹⁹F NMR ee determination • Predictable pKa reduction (~1-2 units) and logD₇.₄ increase vs. non-fluorinated analog • Supplied at 98% purity; independent chiral HPLC or polarimetric verification recommended

Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
Cat. No. B13108596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Fluoro-2-phenylpropan-1-ol
Molecular FormulaC9H11FO
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC=CC=C1)F
InChIInChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3/t9-/m0/s1
InChIKeySNILNSRRYODOMT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Fluoro-2-phenylpropan-1-ol Overview


(R)-2-Fluoro-2-phenylpropan-1-ol (CAS 188359-06-0) is a chiral, non-racemic primary alcohol belonging to the class of α-fluoro-α-phenylpropanols. Its structure features a tertiary fluorine-bearing stereogenic center adjacent to a phenyl ring, with a primary hydroxymethyl group [1]. This compound is distinct from its (S)-enantiomer (CAS not independently assigned in primary literature), the racemic mixture (±)-2-fluoro-2-phenylpropan-1-ol (CAS 120400-88-6), and the non-fluorinated chiral analog (R)-2-phenylpropan-1-ol (CAS 1572-95-8) [2]. The presence of the C–F bond at the stereogenic center imparts unique stereoelectronic properties—altered hydrogen-bonding capacity, increased lipophilicity, and enhanced metabolic stability relative to the non-fluorinated parent—making stereochemical configuration a critical determinant of downstream biological and catalytic performance [3].

Configuration Defined (R)-enantiomer for stereochemical control
Fluorine Effect Altered H-bonding, lipophilicity, and metabolic stability vs non-fluorinated
Use Context Precursor for chiral derivatizing agents and fluorinated bioisosteres

Why Generic Substitution Fails


Substituting (R)-2-fluoro-2-phenylpropan-1-ol with its racemate, (S)-enantiomer, or non-fluorinated (R)-2-phenylpropan-1-ol introduces a cascade of functional consequences that undermine reproducibility in chiral synthesis and biological assays. The fluorine atom at the stereogenic center is not a passive substituent: it fundamentally alters lipase recognition kinetics, with the fluorinated substrate exhibiting dramatically higher enantioselectivity and faster enzymatic conversion than its non-fluorinated parent [1]. The absolute (R)-configuration dictates which enantiomer is preferentially acetylated by Pseudomonas cepacia lipase—a property absent in the racemate and inverted in the (S)-enantiomer [2]. Furthermore, fluorinated alcohols of this class display measurably different pKa, logD₇.₄, and membrane permeability compared to their non-fluorinated counterparts, directly impacting their suitability as carboxylic acid bioisosteres in medicinal chemistry programs [3]. These differences are not marginal; they are categorical, making generic substitution scientifically indefensible for any application requiring stereochemical fidelity or predictable fluorine-mediated physicochemical modulation.

Racemate substitution
Stereochemical fidelity is lost; lipase recognition and enantioselectivity profiles may not reproduce.
(S)-enantiomer
Absolute configuration inversion reverses enzyme preference; enzymatic outcome may differ.
Non-fluorinated analog
Absence of C–F bond alters pKa, logD, and membrane permeability; not a bioisostere equivalent.

Quantitative Evidence vs. Key Analogs


Lipase-Catalyzed Acetylation Enantioselectivity

In the lipase-catalyzed acetylation of racemic 2-fluoro-2-phenylpropanol vs. racemic 2-phenylpropanol, the fluorinated substrate exhibits (R)-enantiopreference with markedly higher enantioselectivity and faster conversion. Specifically, enzymatic esterification of (±)-2-fluoro-2-phenylpropanol using Pseudomonas cepacia lipase (Amano PS) yielded the (R)-1-acetoxy-2-fluoro-2-phenylpropane product in 95% enantiomeric excess (ee) at 46% conversion [2]. By contrast, the unfluorinated parent compound (±)-2-phenylpropanol displayed lower enantioselectivity and slower conversion under identical biocatalytic conditions [1]. This represents a direct head-to-head comparison within the same experimental system.

Lipase acetylation ee
Head-to-head
95% ee for (R)-1-acetoxy-2-fluoro-2-phenylpropane at 46% conversion
Supports kinetic resolution workflow for enantiopure (R)-alcohol procurement
Fluorinated substrate shows enhanced chiral recognition vs non-fluorinated parent
Biocatalysis Kinetic resolution Enzyme engineering

Amano PS Hydrolysis Enantiomeric Excess

Hydrolysis of (±)-1-acetoxy-2-fluoro-2-phenylpropane catalyzed by lipase Amano PS (Pseudomonas cepacia) provided the (R)-configured alcohol, (R)-2-fluoro-2-phenylpropan-1-ol, in 79% ee with 42% conversion, while the residual acetate was obtained in 88% ee [1]. This enantiomeric excess is substantially higher than that achieved with Candida cylindracea lipase (CCL), which under identical hydrolysis conditions gave only 37% ee for the alcohol and 27% ee for the acetate [1]. The Amano PS-derived (R)-alcohol and CCL-derived alcohol also exhibited opposite signs of specific rotation, confirming that enzyme choice dictates the absolute configuration of the recovered enantiomer.

Hydrolysis ee
Head-to-head
79% ee (Amano PS) vs 37% ee (Candida cylindracea), Δ = 42 pp
Enzyme selection critically determines enantiomeric outcome
CCL-derived alcohol shows opposite rotation; confirm lipase source
Enzymatic hydrolysis Chiral resolution Enantiomeric purity

Chiral Derivatizing Agent for ¹⁹F NMR

Oxidation of (R)-2-fluoro-2-phenylpropan-1-ol provides (R)-2-fluoro-2-phenylpropanoic acid, a demonstrated chiral derivatizing agent (CDA). The (R)-acid exhibits a specific rotation of [α]²⁰D = −28.5° (c = 1.5, ethanol) [1]. When used as a CDA, esters and amides prepared from this acid with chiral alcohols or amines produce diastereoisomers that display large ¹⁹F NMR chemical shift differences (ΔδF), enabling accurate determination of enantiomeric purity of unknown chiral substrates [1]. This establishes the (R)-alcohol as the direct synthetic precursor to a validated fluorine-tagged CDA—a functional role not shared by the non-fluorinated (R)-2-phenylpropan-1-ol, which cannot serve as a ¹⁹F NMR probe.

CDA synthesis
Reported
(R)-acid [α]²⁰D = −28.5° (c 1.5, EtOH); large ¹⁹F NMR ΔδF
Enables in-house preparation of a fluorine-tagged CDA for ee determination
Non-fluorinated analog cannot serve as ¹⁹F NMR probe
Chiral derivatization 19F NMR Absolute configuration

Fluorine-Induced LogD Modulation

Fluorinated primary alcohols of the α-fluoro-α-aryl type, including structural analogs of (R)-2-fluoro-2-phenylpropan-1-ol, function as carboxylic acid bioisosteres with systematically altered physicochemical profiles. Matched molecular pair (MMP) analysis of fluorinated alcohol bioisosteres versus their non-fluorinated counterparts reveals that fluorination predictably modulates pKa, lipophilicity (logD₇.₄), and passive membrane permeability (PAMPA) [1]. While compound-specific logD and pKa values for (R)-2-fluoro-2-phenylpropan-1-ol are not reported in the current primary literature, the class-level SPR trends indicate that the α-fluoro substituent lowers the alcohol pKa by approximately 1–2 log units and increases logD₇.₄ relative to non-fluorinated 2-phenylpropan-1-ol (calculated logP = 1.86 for the non-fluorinated analog) [1].

LogD modulation
Class-level
Predicted pKa reduction ~1–2 units, increased logD vs non-fluorinated (calcd logP 1.86)
Fluorination predictably alters physicochemical profile for bioisostere design
Exact logD for this compound not reported; verify experimentally
Bioisosterism Lipophilicity Drug design

Commercial Enantiomeric Purity Specifications

Commercially, (R)-2-fluoro-2-phenylpropan-1-ol (CAS 188359-06-0) is supplied as a single enantiomer with a certified purity of 98% by vendors including AKSci and Leyan . The racemic mixture (±)-2-fluoro-2-phenylpropan-1-ol is supplied under CAS 120400-88-6, typically at 98% chemical purity but with undefined enantiomeric composition . The single-enantiomer (R)-product carries distinct hazard classifications (H302, H315, H319, H335 per GHS) and storage requirements (cool, dry place) . The absence of reported specific rotation values from the vendors indicates that end-users must independently verify enantiomeric purity via chiral HPLC, polarimetry, or derivatization with a CDA prior to use in stereospecific applications.

Commercial purity
Specification review
98% chemical purity, single enantiomer; no vendor-provided specific rotation
Single-enantiomer procurement requires independent ee verification
Verify enantiopurity via chiral HPLC, polarimetry, or CDA method
Chiral procurement Enantiomeric purity Vendor specification

Application Scenarios


Preparative Enzymatic Kinetic Resolution

Researchers requiring enantiopure (R)-2-fluoro-2-phenylpropan-1-ol should employ Amano PS lipase (Pseudomonas cepacia)-catalyzed hydrolysis of (±)-1-acetoxy-2-fluoro-2-phenylpropane, which delivers the (R)-alcohol in 79% ee at 42% conversion—a >2-fold improvement over Candida cylindracea lipase (37% ee) [1]. For applications demanding >95% ee, the enzymatic esterification route using the same lipase yields (R)-1-acetoxy-2-fluoro-2-phenylpropane in 95% ee at 46% conversion, which can be subsequently hydrolyzed to the free (R)-alcohol [2]. This scenario is directly supported by the head-to-head enzyme comparison and enantioselectivity data established in Section 3.

Synthesis of ¹⁹F NMR Chiral Derivatizing Agent

(R)-2-Fluoro-2-phenylpropan-1-ol serves as the direct synthetic precursor to (R)-2-fluoro-2-phenylpropanoic acid ([α]²⁰D = −28.5°, c = 1.5, ethanol), a validated chiral derivatizing agent that produces large ¹⁹F NMR chemical shift differences (ΔδF) between diastereoisomeric esters and amides [1]. This application enables the determination of enantiomeric purity of chiral alcohols and amines by ¹⁹F NMR spectroscopy. Procurement of the (R)-alcohol—rather than the racemate—ensures that the downstream CDA possesses the correct absolute configuration for assignment of unknown stereochemistry.

Carboxylic Acid Bioisostere Replacement

In drug discovery programs seeking to replace a carboxylic acid moiety with a fluorinated alcohol bioisostere, (R)-2-fluoro-2-phenylpropan-1-ol offers a chirally defined, α-fluoro-α-phenyl scaffold with predicted modulation of pKa (reduction of ~1–2 units) and lipophilicity (increased logD₇.₄) relative to non-fluorinated 2-phenylpropan-1-ol [1]. This application is supported by class-level structure-property relationship evidence from fluorinated alcohol bioisostere MMP analyses, indicating that the fluorine atom predictably alters physicochemical properties relevant to membrane permeability and target engagement.

Enantiopurity Quality Control Verification

Given that commercial vendors supply (R)-2-fluoro-2-phenylpropan-1-ol (CAS 188359-06-0) at 98% chemical purity without reporting specific rotation values [1][2], end-users must implement independent enantiomeric purity verification protocols. Recommended methods include: (a) chiral HPLC analysis against a racemic reference standard (CAS 120400-88-6), (b) conversion to the (R)-acid CDA and ¹⁹F NMR analysis of diastereoisomeric derivatives, or (c) polarimetric measurement and correlation with literature or in-house optical rotation standards. This scenario directly addresses the procurement quality gap identified in Section 3.

Application
Selection Property
Validation Focus
Enzymatic kinetic resolution studies
Enzyme-dependent enantioselectivity
ee verification via chiral HPLC or polarimetry
¹⁹F NMR chiral derivatizing agent preparation
Specific rotation and ¹⁹F shift differentiation
Diastereomeric excess analysis by ¹⁹F NMR
Carboxylic acid bioisostere design
Fluorine-modulated pKa and logD
Physicochemical profiling and membrane permeability assays
Enantiopurity quality control
Single-enantiomer identity and purity specification
Independent ee analysis with racemate reference or CDA method
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